molecular formula C9H10O5 B14271315 5-Oxopenta-1,3-diene-1,4-diyl diacetate CAS No. 183960-52-3

5-Oxopenta-1,3-diene-1,4-diyl diacetate

Cat. No.: B14271315
CAS No.: 183960-52-3
M. Wt: 198.17 g/mol
InChI Key: XPQHYDNIMRPJKK-UHFFFAOYSA-N
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Description

5-Oxopenta-1,3-diene-1,4-diyl diacetate is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopenta-1,3-diene-1,4-diyl diacetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often catalyzed by an acid catalyst to facilitate the formation of the diacetate ester. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Oxopenta-1,3-diene-1,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Oxopenta-1,3-diene-1,4-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Oxopenta-1,3-diene-1,4-diyl diacetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated double bonds and acetate groups allow it to interact with different molecular targets, facilitating processes such as catalysis and polymerization. The pathways involved often include the formation of intermediate species that further react to produce the desired products.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.

    Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.

    1,4-Pentadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.

Uniqueness

5-Oxopenta-1,3-diene-1,4-diyl diacetate is unique due to its specific structure, which combines conjugated double bonds with acetate groups

Properties

CAS No.

183960-52-3

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

(4-acetyloxy-5-oxopenta-1,3-dienyl) acetate

InChI

InChI=1S/C9H10O5/c1-7(11)13-5-3-4-9(6-10)14-8(2)12/h3-6H,1-2H3

InChI Key

XPQHYDNIMRPJKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CC=C(C=O)OC(=O)C

Origin of Product

United States

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